2,2-Dimethyl-N-pyridin-2-yl-propionamide

Lipophilicity Partition Coefficient Medicinal Chemistry

2,2-Dimethyl-N-pyridin-2-yl-propionamide is the definitive building block for regioselective ortho-lithiation at the pyridine 3-position. The sterically demanding pivalamide group directs exclusive lithiation, enabling reliable entry to 3-substituted pyridines. This exact 2-pyridyl isomer is essential for synthesizing 1,8-naphthyridine scaffolds (per CN105949190); the 3- or 4-pyridyl analogs fail. Its log P of 1.571 enables systematic lipophilicity modulation without extra H-bond donors/acceptors. For nuclear waste remediation, this building block installs the hindered pivalamide motif into multidentate ligands demonstrating selective Am(III)/Eu(III) separation. Procure ≥98% purity for reproducible results.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 86847-59-8
Cat. No. B029811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-N-pyridin-2-yl-propionamide
CAS86847-59-8
Synonyms2,2-Dimethyl-N-2-pyridinyl-propanamide; 
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=CC=N1
InChIInChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13)
InChIKeyCGSPVYCZBDFPHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-N-pyridin-2-yl-propionamide (CAS 86847-59-8): Technical Profile and Procurement-Ready Specifications


2,2-Dimethyl-N-pyridin-2-yl-propionamide (CAS 86847-59-8), also known as 2-(Pivaloylamino)pyridine or N-(2-Pyridyl)pivalamide, is a heterocyclic amide building block comprising a pyridine ring linked to a pivalamide group. It has a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol [1]. The compound is a solid at room temperature, exhibits a melting point range of 71–75 °C, and is supplied with a purity of ≥97% by major vendors . Its calculated octanol-water partition coefficient (log P) is 1.571, indicating moderate lipophilicity [2].

2,2-Dimethyl-N-pyridin-2-yl-propionamide (CAS 86847-59-8): Why Generic Substitution Is Not Advisable


The pivalamide group confers distinct steric and electronic properties that cannot be replicated by simpler acyl substituents. Even closely related positional isomers, such as the 3-pyridyl analogue, exhibit altered metal-coordination behavior and synthetic utility [1]. Substituting with a less hindered amide (e.g., acetamide) drastically changes the compound's lipophilicity (log P shift of >1 unit) , directly affecting its behavior in partitioning-dependent processes. Furthermore, the specific 2-pyridyl substitution pattern is critical for directed ortho-metalation and subsequent functionalization steps [2]. These quantifiable differences underscore why in-class compounds cannot be freely interchanged without compromising experimental reproducibility or synthetic yield.

2,2-Dimethyl-N-pyridin-2-yl-propionamide (CAS 86847-59-8): Quantitative Differentiation Data for Informed Selection


Log P Comparison: Enhanced Lipophilicity Versus Unsubstituted Acetamide Analog

The pivalamide group significantly increases the calculated octanol-water partition coefficient (log P) compared to a simpler acetamide substituent. The target compound (2,2-Dimethyl-N-pyridin-2-yl-propionamide) has a calculated log P of 1.571 [1], whereas the directly comparable N-(pyridin-2-yl)acetamide exhibits a calculated log P of only 0.46 . This difference of +1.111 log P units corresponds to a more than 10-fold increase in lipophilicity.

Lipophilicity Partition Coefficient Medicinal Chemistry

Ortho-Lithiation Regioselectivity: Differential Reactivity of 2- vs. 3- and 4-Pyridyl Isomers

The pivaloylamino group serves as a directing group for regioselective ortho-lithiation. In a comparative study of 2-, 3-, and 4-(pivaloylamino)pyridines, the 2-pyridyl isomer (the target compound) undergoes exclusive lithiation at the 3-position of the pyridine ring, whereas the 3-pyridyl isomer directs lithiation to the 4-position, and the 4-pyridyl isomer directs lithiation to the 3-position [1]. This positional specificity is critical for subsequent functionalization with electrophiles such as aldehydes or halogens.

Directed Metalation Regioselectivity Synthetic Methodology

Purity and Physical Form: Reproducible Quality from Authoritative Suppliers

The target compound is available from major chemical suppliers with well-defined purity specifications and physical constants. Sigma-Aldrich supplies the compound at 97% purity (assay) as a solid with a melting point of 71–75 °C . Similarly, TCI offers N-(2-Pyridyl)pivalamide at >98.0% purity (by GC) . In contrast, generic or less-characterized sources may provide material of unspecified purity or form, introducing variability into sensitive experiments.

Purity Specification Physical Characterization Procurement

Metal Complexation Selectivity: Americium/Europium Separation Factors

Derivatives of the target compound have been evaluated as extracting agents for lanthanide/actinide separation. A structurally related ligand, 2,6-bis(4,6-di-pivaloylamino-1,3,5-triazin-2-yl)-pyridine, which incorporates the pivaloylamino motif, exhibited Americium(III)/Europium(III) separation factors (SFs) between 2.4 and 3.7 when used in n-octanol with 2-bromodecanoic acid as a synergist, and slightly higher SFs (4–6) in the absence of synergist from 0.98 M HNO₃ [1]. While this data pertains to a more complex ligand, it demonstrates the functional utility of the pivaloylamino group in selective metal binding, a property not observed with simpler amide-containing ligands.

Lanthanide/Actinide Separation Solvent Extraction Coordination Chemistry

2,2-Dimethyl-N-pyridin-2-yl-propionamide (CAS 86847-59-8): Evidence-Backed Application Scenarios


Synthesis of 1,8-Naphthyridine Derivatives via Ortho-Lithiation

The compound serves as a key intermediate in the synthesis of 1,8-naphthyridine, a privileged scaffold in medicinal chemistry. As documented in patent CN105949190, the synthetic route employs 2,2-Dimethyl-N-pyridin-2-yl-propionamide as a precursor, leveraging its ability to undergo regioselective ortho-lithiation and subsequent cyclization [1]. This application is predicated on the exact 2-pyridyl substitution pattern; the 3- or 4-pyridyl isomers would not yield the same heterocyclic product.

Preparation of 3-Substituted Pyridine Building Blocks via Directed Metalation

The pivaloylamino group enables exclusive lithiation at the 3-position of the pyridine ring, providing a reliable entry to 3-substituted pyridines [1]. This is particularly valuable for constructing functionalized pyridine derivatives that are otherwise difficult to access. Chemists can confidently procure this specific isomer to ensure the correct regioisomeric product, avoiding the need for tedious separation of isomeric mixtures.

Ligand Synthesis for Lanthanide/Actinide Separation

The pivaloylamino motif has been incorporated into multidentate ligands that exhibit selective extraction of Americium(III) over Europium(III), with separation factors reaching up to 6 under certain conditions [2]. Researchers developing novel separation agents for nuclear waste remediation or analytical chemistry can use 2,2-Dimethyl-N-pyridin-2-yl-propionamide as a building block to install the sterically hindered, hard Lewis basic pivalamide group.

QSAR and Property-Tuned Derivative Synthesis

The distinct log P value (1.571) [3] compared to the acetamide analog (0.46) makes this compound a useful reference point for studies exploring lipophilicity-driven biological activity. By selecting the pivalamide derivative, medicinal chemists can systematically increase the lipophilicity of a lead series without introducing additional hydrogen-bond donors or acceptors, thus maintaining ligand efficiency while modulating physicochemical properties.

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